N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[2-(Oxan-4-ylsulfanyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound featuring a 2H-1,3-benzodioxole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 2-(oxan-4-ylsulfanyl)ethyl chain. The oxan-4-ylsulfanyl (tetrahydro-2H-pyran-4-ylsulfanyl) group introduces a sulfur-containing tetrahydropyran moiety, which may enhance metabolic stability and modulate solubility compared to oxygen-based ethers.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-15(11-1-2-13-14(9-11)20-10-19-13)16-5-8-21-12-3-6-18-7-4-12/h1-2,9,12H,3-8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAENVKSKKVIXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole core, which can be functionalized to introduce the carboxamide group. The tetrahydro-2H-pyran-4-yl group is then attached via a thioether linkage. The reaction conditions often involve the use of reagents such as lithium aluminum hydride (LiAlH4) for reduction and tetrahydrofuran (THF) as a solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzo[d][1,3]dioxole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the carboxamide group can yield amines.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thioether linkages.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The thioether linkage and the benzo[d][1,3]dioxole core are likely to play key roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The oxan-4-ylsulfanyl group in the target compound likely increases lipophilicity compared to polar substituents (e.g., nitro or hydroxyl groups in thiazole derivatives) .
- Metabolic Stability : Sulfur atoms in the substituent may slow oxidative metabolism relative to oxygen analogs, as seen in similar carboxamide derivatives .
- Synthetic Complexity : The tetrahydropyran-sulfanyl-ethyl chain requires multi-step synthesis, contrasting with simpler aryl or heterocyclic substituents .
Spectral Data Comparison
Q & A
Q. What are the key structural features of N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide that influence its chemical reactivity and bioactivity?
The compound combines a benzodioxole core (providing lipophilicity and metabolic stability) with a thioether-linked oxane moiety (enhancing solubility and conformational flexibility). The carboxamide group facilitates hydrogen bonding with biological targets, while the oxan-4-ylsulfanyl group may influence redox interactions or enzyme inhibition. Structural analogs, such as quinazolinone derivatives, show enhanced bioactivity when similar functional groups are present .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Key methods include:
- ¹H/¹³C-NMR : To confirm substituent positions and stereochemistry, particularly for the oxane and benzodioxole moieties .
- FTIR : To validate carboxamide (C=O stretch ~1650 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .
- HPLC-MS : For purity assessment and tracking reaction intermediates, especially in multi-step syntheses .
Advanced Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Stepwise purification : Use column chromatography after each synthetic step (e.g., Hantzsch cyclization for thiazole intermediates) to isolate intermediates .
- Catalyst screening : Explore palladium or copper catalysts for coupling reactions involving the oxane-thioether linkage .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance carboxamide formation, while inert atmospheres (N₂) prevent oxidation of sulfur groups .
Q. How can contradictory biological activity data for structural analogs be resolved?
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell viability (e.g., MTT) studies to distinguish direct target effects from off-target toxicity .
- Structure-activity relationship (SAR) analysis : Modify the oxane ring (e.g., introducing substituents) or benzodioxole methyl groups to isolate contributing factors. For example, dimethoxyquinazoline analogs show higher antimicrobial activity than non-substituted variants .
Q. What experimental designs are recommended to evaluate the compound’s interaction with cancer-related enzymes?
- Kinase profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR) to identify inhibition patterns. Include positive controls (e.g., methotrexate) for benchmarking .
- Molecular docking : Perform in silico simulations to predict binding affinities for targets like topoisomerase II, guided by structural data from quinazoline derivatives .
Q. What computational strategies are effective for modeling the compound’s binding interactions with neurological targets?
- Molecular dynamics (MD) simulations : Analyze stability of the carboxamide group in receptor binding pockets (e.g., serotonin receptors) over 100-ns trajectories .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with the oxane oxygen) using software like Schrödinger’s Phase .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Forced degradation studies : Expose the compound to acidic/basic conditions, UV light, and elevated temperatures, followed by HPLC analysis to detect degradation products .
- Plasma stability assays : Incubate with human plasma and quantify intact compound via LC-MS to assess metabolic susceptibility .
Q. What methodologies can assess synergistic effects between the benzodioxole and oxane-thioether moieties?
- Proteomic profiling : Compare gene expression patterns in cells treated with the parent compound versus analogs lacking either moiety .
- Isobologram analysis : Test combinations of isolated benzodioxole and oxane derivatives to quantify synergy in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
